N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide is a complex organic compound characterized by its unique structural features. It contains a benzodioxin ring, a methoxyphenyl group, and an imidazolidinone moiety, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide typically involves multiple steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate aldehydes under acidic conditions.
Synthesis of the Imidazolidinone Moiety: This involves the reaction of an amine with a carbonyl compound, followed by cyclization.
Coupling Reactions: The final step involves coupling the benzodioxin and imidazolidinone intermediates using reagents such as carbodiimides or other coupling agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the imidazolidinone moiety, potentially converting it to a more reduced form.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving Lewis acids or bases, depending on the desired substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the imidazolidinone moiety.
Substitution: Various substituted benzodioxin derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could interact with proteins or nucleic acids, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Its ability to undergo various chemical reactions suggests it might have bioactive properties, potentially leading to the development of new therapeutic agents.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins. The pathways involved might include inhibition or activation of specific biochemical processes, modulation of signal transduction pathways, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-[1-(4-hydroxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide
- N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetamide
Uniqueness
Compared to similar compounds, N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide is unique due to the presence of the methoxy group on the phenyl ring. This methoxy group can influence the compound’s reactivity, solubility, and potential biological activity, distinguishing it from its analogs.
Properties
Molecular Formula |
C21H21N3O6 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C21H21N3O6/c1-28-14-8-6-13(7-9-14)24-20(26)16(23-21(24)27)10-19(25)22-11-15-12-29-17-4-2-3-5-18(17)30-15/h2-9,15-16H,10-12H2,1H3,(H,22,25)(H,23,27) |
InChI Key |
OASIUDWYGIMCMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(NC2=O)CC(=O)NCC3COC4=CC=CC=C4O3 |
Origin of Product |
United States |
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